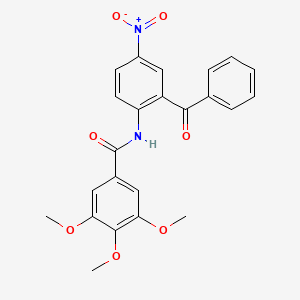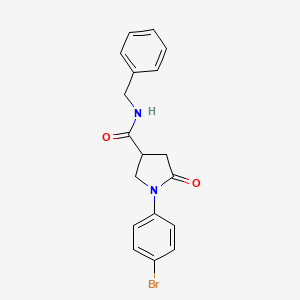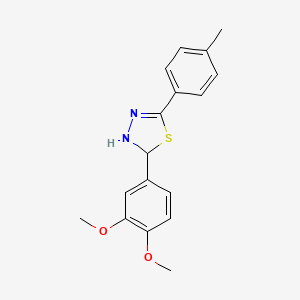![molecular formula C16H24BrNO2 B5209161 4-[6-(4-bromophenoxy)hexyl]morpholine](/img/structure/B5209161.png)
4-[6-(4-bromophenoxy)hexyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(4-bromophenoxy)hexyl]morpholine, also known as BPHM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BPHM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In
Mécanisme D'action
4-[6-(4-bromophenoxy)hexyl]morpholine acts as a potent agonist of the CB2 receptor, which is a member of the endocannabinoid system. The CB2 receptor is primarily expressed in immune cells and has been shown to play a role in the regulation of pain, inflammation, and immune function. This compound binds to the CB2 receptor and activates downstream signaling pathways, leading to the modulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of pain and inflammation, and the regulation of immune function. This compound has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[6-(4-bromophenoxy)hexyl]morpholine in lab experiments is its potency and selectivity for the CB2 receptor. This compound has been shown to have a high affinity for the CB2 receptor, making it a useful tool for studying the endocannabinoid system. However, one limitation of using this compound is its solubility in aqueous solutions, which can affect its bioavailability and efficacy in certain experiments.
Orientations Futures
Future research on 4-[6-(4-bromophenoxy)hexyl]morpholine could focus on its potential applications in drug discovery, particularly in the development of new drugs for the treatment of cancer and neurodegenerative diseases. Further studies could also explore the potential of this compound as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, research could focus on improving the solubility and bioavailability of this compound to enhance its efficacy in lab experiments.
Méthodes De Synthèse
4-[6-(4-bromophenoxy)hexyl]morpholine can be synthesized using various methods, including the reaction of 4-bromophenol with 6-bromohexanol in the presence of a base, followed by morpholine addition. Another method involves the reaction of 4-bromophenol with 6-bromohexanal in the presence of a reducing agent, followed by morpholine addition. The purity of the synthesized this compound can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
4-[6-(4-bromophenoxy)hexyl]morpholine has been shown to have potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been used as a tool to study the role of the endocannabinoid system in the regulation of pain and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer and prostate cancer. This compound has also been used as a lead compound in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[6-(4-bromophenoxy)hexyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO2/c17-15-5-7-16(8-6-15)20-12-4-2-1-3-9-18-10-13-19-14-11-18/h5-8H,1-4,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRDPXXKZKMPKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCCOC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,5-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5209089.png)
![5-(2-chloro-6-fluorobenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5209090.png)
![methyl 4-[5-({methyl[2-(2-pyridinyl)ethyl]amino}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5209097.png)
![2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5209119.png)

![N-[3-(acetylamino)phenyl]butanamide](/img/structure/B5209127.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5209153.png)

![4-[2-(ethylthio)-1,3-benzothiazol-6-yl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5209173.png)
![N-{4-[(3-oxo-3-phenyl-1-propen-1-yl)amino]phenyl}acetamide](/img/structure/B5209175.png)
![2-(1-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)ethanol](/img/structure/B5209182.png)